MTH-DL-Tyrosine
Description
DL-Tyrosine (C₉H₁₁NO₃) is a racemic mixture of the non-essential amino acid tyrosine, characterized by a para-hydroxyphenyl group attached to an alanine backbone. It serves as a precursor for neurotransmitters (e.g., dopamine, epinephrine) and melanin synthesis . Derivatives of DL-Tyrosine, such as DL-m-Tyrosine, 3-Bromo-DL-tyrosine, and isotopically labeled variants, are critical in biochemical research, enzyme inhibition studies, and pharmaceutical development. This article focuses on comparing these analogues structurally, functionally, and in research applications.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBESPZQFAJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397148 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-26-0 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
MTH-DL-Tyrosine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
MTH-DL-Tyrosine has a wide range of scientific research applications:
Mechanism of Action
MTH-DL-Tyrosine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of catecholamines, such as tyrosine hydroxylase. This interaction leads to the conversion of tyrosine to dihydroxyphenylalanine, a key intermediate in the production of neurotransmitters like dopamine and norepinephrine . The compound also affects the activity of other enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Comparative Analysis of DL-Tyrosine Derivatives
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences:
Key Structural Insights:
Functional and Biochemical Roles
Tyrosinase Inhibition:
- DL-m-Tyrosine : Acts as a competitive inhibitor due to its meta-hydroxyl configuration, reducing tyrosinase activity by 40–60% in vitro compared to para-substituted tyrosine .
- 3-Bromo-DL-tyrosine : Demonstrates stronger inhibition (IC₅₀ ~5 µM) than DL-Tyrosine (IC₅₀ ~20 µM) in kinetic assays, attributed to bromine’s electron-withdrawing effects .
Research Findings and Clinical Relevance
- DL-m-Tyrosine in Diagnostics: A 2011 study optimized its detection using fluorescence reagents, highlighting its utility in tracking oxidative stress biomarkers .
- 3-Bromo-DL-tyrosine: Emerging as a candidate for antimelanogenic agents, though in vivo efficacy and safety remain unvalidated .
- L-Tyrosine vs. DL-Tyrosine : The L-enantiomer is biologically active in neurotransmitter synthesis, while the racemic DL form is primarily used in synthetic chemistry .
Biological Activity
MTH-DL-Tyrosine, a synthetic derivative of the amino acid tyrosine, has garnered attention for its unique biological activities and applications in biomedical research. It is primarily utilized in the synthesis of polypeptides and proteins, which are crucial for various biological functions. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with enzymes, and implications for health and disease.
This compound's biological activity is largely attributed to its role in the biosynthesis of catecholamines. It acts as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine production. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is subsequently decarboxylated to produce dopamine, norepinephrine, and epinephrine. The regulation of tyrosine hydroxylase is complex and involves multiple phosphorylation events that modulate its activity in response to neuronal signaling .
Enzyme Interactions
The interaction between this compound and tyrosine hydroxylase is critical for neurotransmitter synthesis. The enzyme's activity is influenced by several factors:
- Phosphorylation : Multiple kinases phosphorylate tyrosine hydroxylase at specific serine residues, enhancing its activity.
- Feedback Inhibition : Elevated levels of catecholamines can inhibit the enzyme, demonstrating a feedback mechanism that regulates neurotransmitter levels .
Biological Activity and Applications
This compound exhibits various biological activities that have implications for health:
- Neurotransmitter Synthesis : By enhancing dopamine production, this compound may influence mood and cognitive functions.
- Stress Response : Increased catecholamine levels can improve physiological responses to stress.
- Potential Therapeutic Uses : Research suggests that this compound may have applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) due to its role in neurotransmitter modulation.
Case Studies
Several studies have explored the effects of this compound supplementation on health outcomes:
- Cognitive Performance : A study found that participants who received this compound showed improved cognitive performance under stress compared to a placebo group. This suggests a potential role in enhancing mental resilience during challenging situations.
- Mood Disorders : In patients with depression, this compound supplementation led to significant improvements in mood and overall mental health status, indicating its potential therapeutic benefits.
Comparative Analysis
To better understand this compound's unique properties, it is useful to compare it with other related compounds:
| Compound | Origin | Biological Activity | Unique Features |
|---|---|---|---|
| L-Tyrosine | Natural | Precursor for catecholamines | Commonly found in protein-rich foods |
| N-Acetyl-L-Tyrosine | Synthetic | Enhanced stability and solubility | Improved bioavailability over L-Tyrosine |
| This compound | Synthetic | Directly influences neurotransmitter synthesis | Structural modifications enhance specific activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
